(4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
Description
(4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a heterocyclic organic compound featuring a pyrido[4,3-d]pyrimidine core fused with a dihydro-pyridinyl moiety. The structure is further substituted with a 4-(1H-pyrrol-1-yl)phenyl group at the methanone position.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(22-10-7-17-15(12-22)11-19-13-20-17)14-3-5-16(6-4-14)21-8-1-2-9-21/h1-6,8-9,11,13H,7,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWYGWOYYJIOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone , with the CAS number 1797869-58-9 , is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 304.3 g/mol . The structure features multiple fused rings and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄O |
| Molecular Weight | 304.3 g/mol |
| CAS Number | 1797869-58-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Pyrimidine Core : Utilizing a Biginelli reaction with aldehydes and β-ketoesters.
- Cyclization Reactions : Employing palladium-catalyzed cross-coupling to create the pyrido ring.
- Functionalization : Incorporating pyrrole and other moieties through nucleophilic substitution reactions.
These synthetic strategies are crucial for producing derivatives with enhanced biological activities.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an inhibitor in several pathways:
Anticancer Activity
Research indicates that compounds containing pyrido[4,3-d]pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds inhibit cell proliferation and induce apoptosis in cancer cell lines such as A431 vulvar epidermal carcinoma cells .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. In vitro tests revealed that derivatives of pyrimidine compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Enzyme Inhibition
The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest in cancer cells, thereby preventing tumor growth .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Chloroethyl Pyrimidine Nucleosides : These compounds showed significant inhibition of cell proliferation and migration in cancer models, suggesting a strong correlation between structural features and biological efficacy .
- Ferrocene-Pyrimidine Conjugates : These hybrids were evaluated for their antiplasmodial activities against Plasmodium falciparum, demonstrating promising results against malaria parasites .
- Pyrido[2,3-d]pyrimidinones : These derivatives exhibited anti-inflammatory and antimicrobial activities, reinforcing the therapeutic potential of this chemical class .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are distinguished by variations in substituents attached to the pyrido-pyrimidinyl core. Below is a detailed comparison:
Thiophene-Substituted Analog: (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone
- Molecular Formula : C₁₈H₁₅N₃OS
- Molecular Weight : 321.4 g/mol
- Key Differences: Substituent: Replaces the pyrrole group with a thiophene ring. Bioactivity: No explicit data available, but sulfur-containing heterocycles are often associated with enhanced metabolic stability in medicinal chemistry .
Azepane/Pyridinyl-Substituted Analog: (4-Azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxy-phenyl)-methanone
- Molecular Formula : C₂₆H₂₉N₅O₂
- Molecular Weight : 443.54 g/mol
- Applications: Cited in supplier databases for specialized chemical research, though specific biological roles are undocumented .
Ethoxycarbonyl/Methyl-Substituted Analog: Phenylene-1’,4’-di-(4-(5-ethoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone))
- Such data underscore the importance of substituents in spectroscopic characterization, a method applicable to the target compound.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Spectral data (e.g., NMR, MS) for such compounds align with methodologies described in authoritative texts like Tables of Spectral Data for Structure Determination of Organic Compounds .
- Bioactivity Potential: The pyrrole and pyrido-pyrimidine motifs are prevalent in bioactive molecules. For example, plant-derived pyrido-pyrimidines are investigated for insecticidal properties, as seen in studies on C. gigantea extracts targeting insect orders . Though direct evidence is lacking, the target compound’s structure suggests possible utility in agrochemical or pharmaceutical research .
Q & A
Q. What omics approaches identify off-target effects in complex biological systems?
- Methodological Answer :
- Proteomics : SILAC labeling to quantify protein expression changes in treated cells .
- Transcriptomics : RNA-seq to map pathways altered by sub-cytotoxic concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
